1,2,3,4-Tetrahydroquinoxaline-2-carboxamide - 90559-19-6

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

Catalog Number: EVT-436522
CAS Number: 90559-19-6
Molecular Formula: C9H11N3O
Molecular Weight: 177.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been explored for the preparation of 1,2,3,4-tetrahydroquinoxaline-2-carboxamide derivatives. One common approach involves the reaction of substituted 1,2-diaminobenzenes with α-keto acids or their derivatives. For example, N-aryl-2-nitrosoanilines react with alkyl arylidenecyanoacetates in the presence of triethylamine (Et3N) in acetonitrile (MeCN) to produce substituted 1,2,3,4-tetrahydroquinoxaline derivatives in reasonable yields []. This two-step process involves nucleophilic addition of the nitrosoaniline to the Michael acceptor followed by cyclization involving the nitroso group.

Another method utilizes a copper-catalyzed enantioselective intramolecular aryl C-N coupling reaction, employing malonamides to yield enantioenriched 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamides in high yields with moderate to good enantioselectivity [].

A third approach relies on a reductive conjugate addition nitro-Mannich reaction, using nitroalkenes and imines derived from commercially available aromatic aldehydes and 2-chloroanalines []. This method yields diastereomerically pure β-nitro amines, which can be further transformed into highly substituted 1,2,3,4-tetrahydroquinoxalines through a sequence of reduction and Pd-catalyzed intramolecular N-arylation.

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoxaline-2-carboxamide consists of a partially saturated quinoxaline ring system, with a carboxamide substituent at the 2-position. The tetrahydroquinoxaline ring can adopt various conformations depending on the nature and position of substituents []. X-ray crystallographic studies of several 1,2,3,4-tetrahydroquinoxaline derivatives have been reported, providing detailed insights into their molecular geometries and packing arrangements [, , , , , ].

Applications
  • Antimicrobial agents: Several 1,2,3,4-tetrahydroquinoxaline derivatives have demonstrated promising antimicrobial activity against various bacterial and fungal strains [, , , , , ]. This has led to ongoing research efforts to develop new antimicrobial agents based on this scaffold.
  • Anticancer agents: Certain tetrahydroquinoxalines have shown potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines [, ]. Their ability to interact with key signaling pathways involved in cancer cell growth and proliferation has made them promising candidates for further investigation.
  • Glucocorticoid receptor modulators: Specific 1,2,3,4-tetrahydroquinoxaline derivatives have been identified as glucocorticoid receptor agonists [, ]. This finding has sparked interest in exploring their potential as therapeutic agents for inflammatory and autoimmune diseases.
  • Kappa opioid receptor antagonists: Research has shown that certain tetrahydroisoquinoline derivatives, structurally similar to tetrahydroquinoxalines, demonstrate potent and selective kappa opioid receptor antagonist activity [, ]. These findings suggest potential applications for these compounds in treating depression, anxiety, and substance abuse.

(−)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline

  • Compound Description: This compound is the enantiomerically enriched product of the enantioselective hydrogenation of 2-methylquinoxaline, catalyzed by an iridium complex.

2-Methylquinoxaline

  • Compound Description: This compound is used as the starting material in the enantioselective hydrogenation to (−)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline.

2-Methyl-1,2,3,4-tetrahydroquinoxaline

  • Compound Description: This compound is the racemic product of 2-methylquinoxaline hydrogenation.

1,2,3,4-Tetrahydropyrimidine carboxamide derivatives

  • Compound Description: These compounds are synthesized through Biginelli reactions and exhibit notable antifungal and antibacterial activities.

3-(Difluoromethyl)-1-methyl-N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide monohydrate

  • Compound Description: This compound's crystal structure has been determined.

N-(2-(Phenyl)-4-oxothiazolidin-3-yl)-6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives

  • Compound Description: Synthesized from 2-nitrobenzaldehyde, ethyl acetoacetate, and urea, these pyrimidine derivatives demonstrate promising antibacterial and anticancer activity against various bacterial strains and the human breast cancer cell line MCF-7.

S-amino acids derived chiral 1,2,3,4-tetrahydroquinoxaline

  • Compound Description: These compounds were synthesized via Mitsunobu reaction, utilizing amino acid derivatives as starting materials. They demonstrated metal complexation properties, especially with Co(2+), with a binding constant (Kb) value of 1.84 × 10^3 dm^3 mol^−1.
  • Compound Description: These macrocycles, synthesized using the Mitsunobu reaction, incorporate a 1,2,3,4-tetrahydroquinoxaline moiety. They exhibit metal complexation abilities, particularly with Co(2+).

(S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs

  • Compound Description: A series of these analogs were developed and evaluated for their anticancer activity against breast cancer cell lines. Notably, compounds 2b, 2f, and 2i exhibited potent activity and selectivity against MDA-MB-468 cells, even surpassing the potency of the EGFR tyrosine kinase inhibitor gefitinib. These compounds also demonstrated synergistic effects with gefitinib and showed selective inhibition of PI3Kβ, which plays a crucial role in Akt phosphorylation.

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

  • Compound Description: This compound, often referred to as 1,4-dihydro-2,3-quinoxalinedione, serves as a ligand in the formation of coordination polymers.

3-Ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline

  • Compound Description: Initially misidentified, this compound exists in its cyclic tetrahydroquinoxaline form in the solid state and exhibits tautomerism in solution.

Ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate

  • Compound Description: Initially proposed as the structure for a compound later identified as 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline, this compound demonstrates the challenges in structural determination and the potential for isomerism in this class of compounds.

Substituted 1,2,3,4-tetrahydroquinoxaline derivatives

  • Compound Description: These derivatives are synthesized via a two-step reaction involving N-aryl-2-nitrosoanilines and alkyl arylidenecyanoacetates. This reaction exhibits regioselectivity and diastereoselectivity.

3-(4-Amino-5-methyl-4H-1,2,4-triazol-3-ylmethylene)-2-oxo-1,2,3,4-tetrahydroquinoxaline

  • Compound Description: This compound is synthesized from a quinoxaline precursor through reaction with hydrazine hydrate. It undergoes various transformations, including reactions with nitrous acid, chlorobenzaldehydes, triethyl orthoformate, and phosphoryl chloride.

3-Benzyl-1,2,3,4-tetrahydroquinoxaline derivatives

  • Compound Description: This study describes the optimized synthesis of N-substituted 3-benzyl-1,2,3,4-tetrahydroquinoxaline derivatives. The synthesis focuses on the preparation of the key intermediate 2-benzyl-1,2-dihydroquinoxaline.

(E)-2-alkylidene-1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxaline compounds

  • Compound Description: Three derivatives of this compound, (E)-2-(4-methylbenzylidene)-1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxaline, (E)-2-(4-methoxybenzylidene)-1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxaline, and (E)-2-(3-chlorobenzylidene)-1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxaline, were synthesized and their structures were determined. The compounds have an E configuration of the exocyclic double bond.

4-Halogeno-3-methoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxalines

  • Compound Description: These compounds were synthesized from 3-methoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline by halogenations using various reagents.

4-Halogeno-3-(1-halogeno-1-methoxycarbonyl)-methylene-2-oxo-1,2,3,4-tetrahydroquinoxalines

  • Compound Description: These compounds were synthesized by halogenations of 3-methoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline using different reagents.

6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile

  • Compound Description: The crystal structure of this compound reveals a nearly planar conformation, except for the ethylene bridge. The molecule exhibits shortened C-N bonds in the tetrahydroquinoxaline ring, suggesting conjugation with the electron-withdrawing cyano groups. In the crystal lattice, molecules are interconnected through N-H…N hydrogen bonds, forming chains.
  • Compound Description: This patent describes a novel 1,2,3,4-tetrahydroquinoxaline derivative that incorporates a phenyl substituent with either a sulfonic acid ester or sulfonic acid amide moiety. This compound is reported to have glucocorticoid receptor (GR) binding activity.

3-Ethoxycarbonylmethylene-2-oxo-1-[3(5)-phenylpyrazol-5(3)-yl]-1,2,3,4-tetrahydroquinoxaline

  • Compound Description: This compound underwent several reactions, such as reaction with diethyl acetylenedicarboxylate to give aconitate-quinoxaline derivatives, sulfurization to the thioamide, and bromination to tribromo and monobromo compounds.

(E)-2-arylidene-1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxaline compounds

  • Compound Description: Two derivatives, (E)-2-(2-methoxybenzylidene)-1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxaline and (E)-methyl 2-[(1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxalin-2-ylidene)methyl]benzoate, have been studied for their crystal structures. Both compounds exhibit a half-chair conformation of the pyrazine ring. Supramolecular frameworks are formed through various interactions, including C-H…O hydrogen bonds, C-H…π(arene) interactions, and π-π stacking interactions.

1,2-Dihydroquinoxaline Derivatives

  • Compound Description: This research investigates the Grignard addition to quinoxalinium salts, leading to the selective synthesis of both 1,2-dihydroquinoxaline and 1,2,3,4-tetrahydroquinoxaline derivatives, depending on reagent ratios and reaction temperatures.

trans-2,3-Disubstituted-1,2,3,4-Tetrahydroquinoxalines

  • Compound Description: This study describes the enantio- and diastereoselective synthesis of trans-2,3-disubstituted-1,2,3,4-tetrahydroquinoxalines through a borane-catalyzed tandem cyclization/hydrosilylation reaction.

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

  • Compound Description: This compound serves as a lead compound in the development of potent and selective κ opioid receptor antagonists. PDTic displays high affinity for the κ opioid receptor (Ke = 0.37 nM) and exhibits significant selectivity over μ and δ opioid receptors.

6-Methyl-2-oxo-N-(4-(Piperidin-1-yl)phenyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide Derivatives

  • Compound Description: This study describes the synthesis of novel Biginelli dihydropyrimidines that were evaluated for their antimicrobial, antifungal, and antimalarial properties. The synthesis involves using 4-fluoro nitrobenzene and piperidine to construct the core dihydropyrimidine scaffold.

1-Ethoxycarbonylmethyl-3-ethyl-1,2,3,4-tetrahydro-4-oxo-1,3,2-benzodiazaphosphorin-2-carboxamide 2-oxides

  • Compound Description: This study describes the design and synthesis of novel benzodiazaphosphorine derivatives incorporating α-amino acid ester or α-aminophosphonate groups.

N-(2,6-Diisopropylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

  • Compound Description: The crystal structure of this compound has been determined.

N-(1-Ethoxycarbonylethyl)-1-ethoxycarbonylmethyl-3-ethyl-1,2,3,4-tetrahydro-4-oxo-1,3,2-benzodiazaphosphorin-2-carboxamide 2-Oxide

  • Compound Description: This study determined the crystal structure of this compound. The analysis, combined with 31P NMR spectra, confirmed the S-configuration of the chiral phosphorus atom.

9,10-Dihydro-5-methoxy-9-oxo-N-[4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]phenyl]-4-acridine carboxamide (GF120918A)

  • Compound Description: GF120918A is the HCl salt of GF120918 and acts as a potent P-glycoprotein (Pgp) inhibitor. It is commonly used in in vitro and in vivo studies to investigate the role of transporters in drug disposition.

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

  • Compound Description: This study reports the synthesis and antimicrobial activity evaluation of a series of N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives.

2-Alkyl substituted-1-oxo-N-phenyl-3-heteroaryl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

  • Compound Description: This patent describes the development of novel substituted 2-alkyl-1-oxo-N-phenyl-3-heteroaryl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide derivatives for potential use as antimalarial agents.

Ethyl 2-[(2E)-4-decyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene]acetate

  • Compound Description: The crystal structure of this compound has been determined and shows the planarity of the tetrahydroquinoxaline unit. The molecule exhibits intramolecular and intermolecular hydrogen bonding.

N-(4-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides

  • Compound Description: This study describes the synthesis and evaluation of N-(4-fluorophenyl)-6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides as HIV integrase inhibitors. While showing potent inhibition of the strand transfer reaction in vitro, these compounds did not exhibit significant anti-HIV activity in cell culture.

6-Methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamide derivatives

  • Compound Description: This study introduces an efficient, ultrasound-assisted method for synthesizing a series of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamide derivatives. This method utilizes uranyl nitrate hexahydrate as a catalyst and offers advantages such as mild reaction conditions, reduced reaction times, and higher yields compared to conventional methods.

Properties

CAS Number

90559-19-6

Product Name

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

IUPAC Name

1,2,3,4-tetrahydroquinoxaline-2-carboxamide

Molecular Formula

C9H11N3O

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C9H11N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11-12H,5H2,(H2,10,13)

InChI Key

XUUYVFJOLKENPD-UHFFFAOYSA-N

SMILES

C1C(NC2=CC=CC=C2N1)C(=O)N

Canonical SMILES

C1C(NC2=CC=CC=C2N1)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.